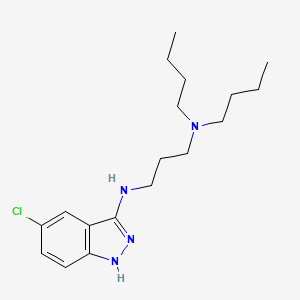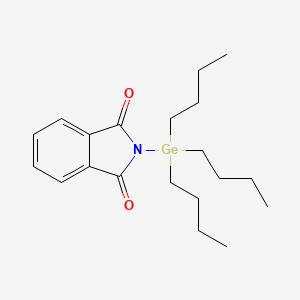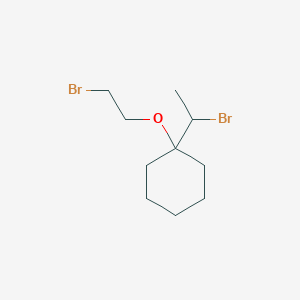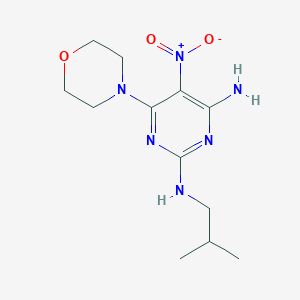
N~1~,N~1~-Dibutyl-N~3~-(5-chloro-1H-indazol-3-yl)propane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~1~-Dibutyl-N~3~-(5-chloro-1H-indazol-3-yl)propane-1,3-diamine is a synthetic organic compound that belongs to the class of 1,3-diamines. This compound features a 5-chloro-1H-indazole moiety, which is a heterocyclic aromatic organic compound known for its diverse biological activities
Métodos De Preparación
The synthesis of N1,N~1~-Dibutyl-N~3~-(5-chloro-1H-indazol-3-yl)propane-1,3-diamine involves multiple steps. One common method includes the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Introduction of the Chlorine Atom: Chlorination of the indazole ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Dibutyl Groups: The dibutyl groups are introduced through alkylation reactions using dibutylamine and suitable alkylating agents.
Formation of the 1,3-Diamine Structure: The final step involves the formation of the 1,3-diamine structure through nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity.
Análisis De Reacciones Químicas
N~1~,N~1~-Dibutyl-N~3~-(5-chloro-1H-indazol-3-yl)propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N~1~,N~1~-Dibutyl-N~3~-(5-chloro-1H-indazol-3-yl)propane-1,3-diamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s indazole moiety is known for its biological activities, making it a potential candidate for studying biological pathways and interactions.
Mecanismo De Acción
The mechanism of action of N1,N~1~-Dibutyl-N~3~-(5-chloro-1H-indazol-3-yl)propane-1,3-diamine involves its interaction with molecular targets and pathways. The indazole moiety can interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways depend on the specific biological context and application.
Comparación Con Compuestos Similares
N~1~,N~1~-Dibutyl-N~3~-(5-chloro-1H-indazol-3-yl)propane-1,3-diamine can be compared with other similar compounds, such as:
1,3-Benzenediamine, 5-chloro-N~1~,N~1~,N~3~,N~3~-tetraphenyl-: This compound also features a 1,3-diamine structure with a chlorine atom, but with different substituents.
Indole Derivatives: Compounds containing the indole nucleus, which share some structural similarities with indazole derivatives, but differ in their biological activities and applications.
The uniqueness of N1,N~1~-Dibutyl-N~3~-(5-chloro-1H-indazol-3-yl)propane-1,3-diamine lies in its specific combination of the indazole ring, chlorine atom, and dibutyl groups, which contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
88944-64-3 |
|---|---|
Fórmula molecular |
C18H29ClN4 |
Peso molecular |
336.9 g/mol |
Nombre IUPAC |
N',N'-dibutyl-N-(5-chloro-1H-indazol-3-yl)propane-1,3-diamine |
InChI |
InChI=1S/C18H29ClN4/c1-3-5-11-23(12-6-4-2)13-7-10-20-18-16-14-15(19)8-9-17(16)21-22-18/h8-9,14H,3-7,10-13H2,1-2H3,(H2,20,21,22) |
Clave InChI |
FTNLXGSVQXCIQI-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)CCCNC1=NNC2=C1C=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Cyano-N'-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide](/img/structure/B14143703.png)

![N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-benzimidazole-5-carbohydrazide](/img/structure/B14143711.png)

![(2E)-2-[(5-chlorothiophen-2-yl)methylidene]hydrazinecarbothioamide](/img/structure/B14143717.png)
![4-(2-methylphenyl)-12-propan-2-yl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14143735.png)

![ethyl 5-methoxy-3-({2-[4-(2-methoxyphenyl)piperazin-1-yl]propanoyl}amino)-1H-indole-2-carboxylate](/img/structure/B14143740.png)
![3-chloro-1-(3,5-dimethylphenyl)-4-[(4-fluorophenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B14143745.png)




